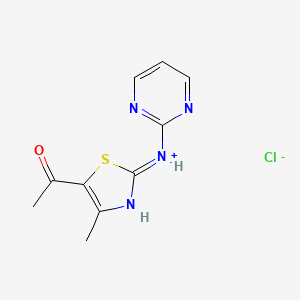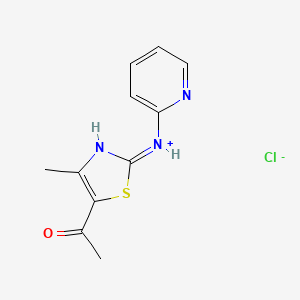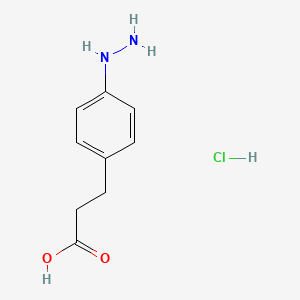![molecular formula C18H13NO3 B7828117 2-[(3-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7828117.png)
2-[(3-acetylanilino)methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-acetylanilino)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. This compound is known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The structure of this compound includes an indene-1,3-dione core with a 3-acetylanilino substituent, making it a valuable scaffold for the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylanilino)methylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with 3-acetylaniline under acidic or basic conditions. One common method is the Knoevenagel condensation, where the reaction is carried out in the presence of a base such as piperidine or pyridine. The reaction mixture is usually heated to reflux, and the product is isolated by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and reproducible production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetylanilino)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-[(3-acetylanilino)methylidene]indene-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-acetylanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(3-acetylanilino)methylidene]indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the 3-acetylanilino substituent.
Indanone: Another analogue that is commonly used in the design of biologically active compounds.
2-Arylidene-indan-1,3-dione derivatives: These compounds exhibit diverse biological activities and are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
2-[(3-acetylanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-11(20)12-5-4-6-13(9-12)19-10-16-17(21)14-7-2-3-8-15(14)18(16)22/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPCQXDXXUEVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828034.png)
![(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride](/img/structure/B7828039.png)
![[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7828052.png)
![2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B7828058.png)
![(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7828060.png)
![2-[1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828073.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide](/img/structure/B7828086.png)


![2-[(2-bromoanilino)methylidene]indene-1,3-dione](/img/structure/B7828109.png)
![2-[(3-methoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828114.png)
![2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828121.png)
![2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828127.png)

